1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-3-ylbutane-1,3-dione |
InChI |
InChI=1S/C10H9N3O2/c1-7(14)4-10(15)8-5-12-13-3-2-11-6-9(8)13/h2-3,5-6H,4H2,1H3 |
InChI Key |
YQMUELFCUNCUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C2C=NC=CN2N=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione typically involves cycloaddition reactions. One common method is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with pharmacological activity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs), thereby modulating inflammatory responses and cellular signaling pathways . The compound’s ability to bind to these targets is attributed to its unique heterocyclic structure, which allows for specific interactions with the active sites of these enzymes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines (e.g., 7-aryl-pyrazolo[1,5-a]pyrimidines) are synthesized via reactions between enaminones and heterocyclic amines . Unlike the target compound, these lack the pyrazine ring but share a fused pyrazole system. Their biological activities include antitrypanosomal, antischistosomal, and kinase inhibitory properties due to structural mimicry of purines .
Table 1: Key Differences Between Pyrazolo[1,5-a]pyrimidines and the Target Compound
[1,2,3]Triazolo[1,5-a]pyrazines
These derivatives (e.g., 4-aryl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazines) are synthesized via one-pot reactions of ynones with amino azides, achieving high yields (70–90%) for aryl substituents . However, alkyl-substituted analogs show moderate reactivity (Table 2, Entry 9–11 ). The triazole ring introduces additional hydrogen-bonding capacity, differing from the β-diketone group in the target compound. This structural variance may influence metabolic stability and target selectivity.
Table 2: Reactivity of [1,2,3]Triazolo[1,5-a]pyrazine Derivatives
| Entry | Substituent Type | Yield (%) | Notes |
|---|---|---|---|
| 1–8 | Aryl | 70–90 | High reactivity |
| 9–11 | Alkyl | 50–65 | Moderate reactivity |
Pyrazolo[5,1-c][1,2,4]triazines
These compounds, synthesized via diazonium salt coupling (e.g., 10a–b in Scheme 2 ), exhibit cytotoxic activity against carcinoma cells. Their triazine ring provides a planar structure for intercalation with DNA, a mechanism less likely in the target compound due to the non-aromatic butane-1,3-dione group .
Electrophilic Reactivity
The β-diketone group in the target compound facilitates keto-enol tautomerism, enhancing electrophilicity compared to pyrazolo[1,5-a]pyrimidines or triazolo-pyrazines. This property may improve covalent binding to cysteine residues in enzyme active sites, analogous to kinase inhibitors like ibrutinib .
Pharmacokinetic Profiles
Pyrazolo[1,5-a]pyrimidines demonstrate favorable bioavailability due to their purine-like structure, whereas the target compound’s β-diketone may increase metabolic clearance via glucuronidation . Triazolo-pyrazines, with their rigid triazole ring, show improved plasma stability compared to both classes .
Q & A
Q. Basic
- Elemental Analysis : Compare experimental vs. calculated values for C, H, and N content (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M + H]+ at m/z 254.1039) .
- NMR Spectroscopy : Assign peaks for pyrazolo[1,5-a]pyrazine protons (δ 7.2–8.5 ppm) and butane-1,3-dione carbonyl groups (δ 2.5–3.5 ppm) .
How can researchers resolve discrepancies in elemental analysis data between theoretical and experimental values?
Advanced
Discrepancies (e.g., C: 61.78% vs. 61.65%) may arise from residual solvents or incomplete combustion. Mitigation strategies:
- Cross-Validation : Use HRMS to confirm molecular weight and NMR to verify functional groups.
- Calibration : Standardize equipment with certified reference materials.
- Purification : Re-crystallize or chromatograph the compound to remove impurities .
What computational methods are effective for predicting the biological activity of pyrazolo[1,5-a]pyrazine derivatives?
Q. Advanced
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger Suite.
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data from assays.
- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .
How can reaction yields be optimized during the synthesis of pyrazolo[1,5-a]pyrazine derivatives?
Q. Basic
- Catalyst Screening : Test Brønsted acids (e.g., KHSO₄) or bases (e.g., triethylamine) to accelerate cyclization .
- Stoichiometry : Maintain a 1:1 molar ratio of pyrazole and pyrazine precursors to minimize side reactions.
- Temperature Gradients : Use reflux conditions (80–100°C) for faster kinetics while avoiding decomposition .
What strategies enable the synthesis of diverse pyrazolo[1,5-a]pyrazine derivatives via multi-component reactions?
Q. Advanced
- Component Selection : Combine aldehydes, β-ketoesters, and amines in ethanol with triethylamine to form fused heterocycles.
- Scavenging Reagents : Remove excess reagents (e.g., p-nitrophenol) using polymer-supported scavengers for cleaner products.
- Library Synthesis : Generate >400 derivatives by varying substituents on the pyrazine core .
How should researchers handle hygroscopic properties of pyrazolo[1,5-a]pyrazine intermediates?
Q. Basic
- Storage : Use desiccators with silica gel or molecular sieves.
- Reaction Conditions : Conduct sensitive steps (e.g., coupling) under anhydrous conditions in a glovebox.
- Characterization : Perform Karl Fischer titration to quantify moisture content .
What structure-activity relationship (SAR) insights guide the design of bioactive pyrazolo[1,5-a]pyrazines?
Q. Advanced
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at position 3 enhance kinase inhibition.
- Scaffold Rigidity : Fused rings improve binding affinity by reducing conformational flexibility.
- Bioisosteres : Replace the butane-1,3-dione moiety with malonamide or thioketone groups to modulate solubility .
What solvents are recommended for overcoming solubility challenges in biological assays?
Q. Basic
- Polar Aprotic Solvents : DMSO or DMF for initial stock solutions.
- Aqueous Buffers : Dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation.
- Validation : Confirm solubility via dynamic light scattering (DLS) before assay use .
How can the stability of this compound under physiological conditions be assessed?
Q. Advanced
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24-hour intervals.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation.
- Thermal Analysis : Perform DSC/TGA to determine decomposition temperatures (>200°C typical for fused heterocycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
